molecular formula C21H23N7O B2630852 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide CAS No. 1021262-27-0

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide

Cat. No. B2630852
CAS RN: 1021262-27-0
M. Wt: 389.463
InChI Key: LCZPMGMCBBVDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PDP belongs to the family of piperazine carboxamides and has been studied for its promising biological properties.

Scientific Research Applications

Metabolism in Antineoplastic Therapy

A study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals insights into the metabolism of compounds with similar structures in chronic myelogenous leukemia patients. Flumatinib, undergoing Phase I clinical trials in China, showed that the parent drug and its metabolites, including products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, are the main forms recovered in human plasma, urine, and feces (Gong et al., 2010). This suggests that compounds with similar structures may undergo complex metabolism, impacting their therapeutic efficacy and safety profiles.

Synthesis Methodologies

Another study outlines a scalable and facile synthetic process for a novel Rho kinase inhibitor structurally related to the compound of interest. This process, yielding high purity products, demonstrates the potential for efficient large-scale production of such compounds, which could be pivotal in developing treatments for central nervous system disorders (Wei et al., 2016).

Anti-tubercular Activity

Research focused on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives uncovered significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating that modifications to the pyridine and piperazine structures can result in potent anti-tubercular agents (Srinivasarao et al., 2020).

PCSK9 Inhibition for Cholesterol Management

A series of compounds structurally analogous to the query were identified as small molecule PCSK9 mRNA translation inhibitors, showcasing improved potency, ADME properties, and safety profiles compared to earlier leads. This highlights the therapeutic potential of such compounds in managing cholesterol levels (Londregan et al., 2018).

properties

IUPAC Name

N-(4-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-16-2-4-17(5-3-16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-18-8-10-22-11-9-18/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZPMGMCBBVDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.